molecular formula C12H14N2O2 B7829430 3-[(dimethylazaniumyl)methyl]-1H-indole-5-carboxylate

3-[(dimethylazaniumyl)methyl]-1H-indole-5-carboxylate

Cat. No.: B7829430
M. Wt: 218.25 g/mol
InChI Key: JGGQJPRYDTUQHH-UHFFFAOYSA-N
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Description

3-[(Dimethylazaniumyl)methyl]-1H-indole-5-carboxylate is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(dimethylazaniumyl)methyl]-1H-indole-5-carboxylate typically involves the following steps:

  • Indole Synthesis: The starting material, indole, can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.

  • Functionalization: The indole ring is then functionalized to introduce the carboxylate group at the 5-position. This can be achieved through various methods, such as the Vilsmeier-Haack reaction.

  • Quaternization: The dimethylazaniumyl group is introduced through a quaternization reaction, where the indole derivative is treated with a suitable alkylating agent, such as methyl iodide, in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-[(Dimethylazaniumyl)methyl]-1H-indole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-5-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the carboxylate group to an alcohol or amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylazaniumyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Indole-5-carboxylic acid derivatives.

  • Reduction: Indole-5-alcohol or indole-5-amine derivatives.

  • Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Dimethylazaniumyl)methyl]-1H-indole-5-carboxylate has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: Indole derivatives are known for their biological activity, and this compound can be used in the study of cell biology and biochemistry.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(Dimethylazaniumyl)methyl]-1H-indole-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Indole-3-carboxylate: Similar structure but lacks the dimethylazaniumyl group.

  • 1-Methylindole-5-carboxylate: Contains a methyl group instead of the dimethylazaniumyl group.

  • Indole-5-carboxylic acid: The carboxylate group is replaced by a carboxylic acid group.

Uniqueness: 3-[(Dimethylazaniumyl)methyl]-1H-indole-5-carboxylate is unique due to the presence of the dimethylazaniumyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

3-[(dimethylazaniumyl)methyl]-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14(2)7-9-6-13-11-4-3-8(12(15)16)5-10(9)11/h3-6,13H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGQJPRYDTUQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CC1=CNC2=C1C=C(C=C2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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